N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide
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Overview
Description
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N’-[(furan-2-yl)methyl]ethanediamide is a complex organic compound featuring both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their unique electronic properties and biological activities. This compound is of interest in various fields including synthetic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N’-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and thiophene intermediates. These intermediates are then subjected to a series of reactions including:
Aldol Condensation: This step involves the reaction of furan-2-carbaldehyde with thiophene-3-carbaldehyde in the presence of a base to form the corresponding aldol product.
Reduction: The aldol product is reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding alcohol.
Amidation: The alcohol is then reacted with ethanediamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N’-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce halogens or nitro groups into the furan or thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N’-[(furan-2-yl)methyl]ethanediamide is studied for its potential therapeutic properties. Compounds containing furan and thiophene rings have shown promise in anti-inflammatory, antimicrobial, and anticancer activities .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and advanced materials due to its versatile reactivity and biological activity.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N’-[(furan-2-yl)methyl]ethanediamide involves its interaction with various molecular targets. The furan and thiophene rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)-2-hydroxyethyl]ethanediamide
- N-[2-(thiophen-3-yl)-2-hydroxyethyl]ethanediamide
- N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide
Uniqueness
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N’-[(furan-2-yl)methyl]ethanediamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic properties and reactivity. This dual heterocyclic structure is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c20-15(18-9-13-3-1-6-23-13)16(21)19-11-17(22,12-5-8-25-10-12)14-4-2-7-24-14/h1-8,10,22H,9,11H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJXKLLZDCZBIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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